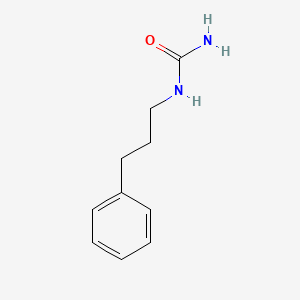

n-Butyl-2-chloroacetamide

描述

Synthesis Analysis

The synthesis of n-Butyl-2-chloroacetamide and its derivatives primarily involves chloroacetylation of corresponding amines. For example, the synthesis of various N-aryl 2-chloroacetamides is achieved through the chloroacetylation of aryl amine, highlighting the versatility and reactivity of these compounds towards nucleophiles, leading to the formation of diverse heterocyclic systems such as imidazole, pyrrole, thiazolidine-4-one, and thiophene (Abdel‐Latif et al., 2020).

Molecular Structure Analysis

The molecular structure and vibrational characteristics of chloroacetamides have been extensively studied through spectroscopic methods and quantum chemical investigations. For instance, N-(2-methylphenyl)-2,2-dichloroacetamide (2MPA) and N-(4-methylphenyl)-2,2-dichloroacetamide (4MPA) have been synthesized and analyzed to understand the influence of methyl groups on the characteristic frequencies of the amide group, showcasing the impact of substituents on molecular structure (Arjunan et al., 2009).

Chemical Reactions and Properties

Chloroacetamides exhibit a wide range of chemical reactivity, making them valuable in various chemical transformations. The chemical reactivity of these compounds is attributed to the easy replacement of the chlorine atom by nucleophiles, facilitating the synthesis of a diverse array of heterocyclic compounds. This reactivity is crucial for developing synthetic methodologies in organic chemistry (Abdel‐Latif et al., 2020).

Physical Properties Analysis

The physical properties of chloroacetamides, such as melting points, boiling points, solubility, and stability, are determined by their molecular structure. The presence of chloro and amide functional groups significantly influences these properties, affecting their applicability in various domains.

Chemical Properties Analysis

The chemical properties of n-Butyl-2-chloroacetamide, including acidity, basicity, reactivity towards nucleophiles, and participation in cyclization reactions, are central to their utility in organic synthesis. These properties are explored through detailed spectroscopic and computational studies, providing insights into their behavior in chemical processes (Arjunan et al., 2009).

科学研究应用

Application in Ophthalmology

- Summary of the Application: n-Butyl-2-chloroacetamide is used as a cyanoacrylate tissue adhesive (CTA) in the management of corneal perforation disorders. Corneal perforation is an ophthalmic emergency that requires urgent management to prevent disastrous outcomes such as profound visual loss, endophthalmitis, and even loss of the eye .

- Methods of Application or Experimental Procedures: This retrospective case series describes the profile and outcomes of eyes that underwent CTA for corneal perforation over an 11-year period from January 2009 until January 2020 at a tertiary eye centre in the United Kingdom .

- Summary of Results or Outcomes: In total, 25 eyes underwent CTA application during the study period. Non-traumatic sterile corneal melt was responsible in more than half of the cases (56.0%; n = 14) followed by infection (32.0%; n = 8) and trauma (12.0%; n = 3). The median size of perforation was 2.0 mm. Single CTA application was successful in achieving an intact globe in 13 (56.5%) eyes and repeat gluing sealed a total of 20 (86.9%) eyes. Survival analysis showed cumulative success of 71.0% and 51.2% at 90 and 250 days, respectively .

Application in Fluorescent Probes

- Summary of the Application: n-Butyl-2-chloroacetamide is used in the development of fluorescent probes for the detection of heavy metal ions, specifically mercury (Hg II) ions .

- Methods of Application or Experimental Procedures: A novel N-(4-(tert-butyl)-phenyl)-2-chloroacetamide functionalized thiacalix4arene architecture, TCAN2PA, has been synthesized and its sensing behavior towards metal ions was explored . The probe, TCAN2PA, displayed a “turn-on” fluorescence response towards Hg (II) ions in acetonitrile over a series of competing common metal ions .

- Summary of Results or Outcomes: A bathochromic shift in the absorption band along with a significant “Turn-On” fluorescence behavior of TCAN2PA was observed upon interaction with Hg (II) ions . The lower rim modification of thiacalixarene with N-(4-(tert-butyl)-phenyl)-2-chloroacetamide actively contributes toward the fluorescence property due to the presence of a strong electron-donating aryl amido substituent .

Application in Manufacturing

安全和危害

未来方向

属性

IUPAC Name |

N-butyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-2-3-4-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTFKFOPYRYZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277217 | |

| Record name | n-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Butyl-2-chloroacetamide | |

CAS RN |

5349-24-6 | |

| Record name | 5349-24-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-butyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Butylchloroacetamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UR7NWC4RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

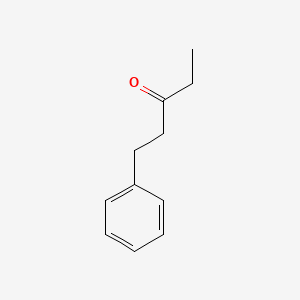

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

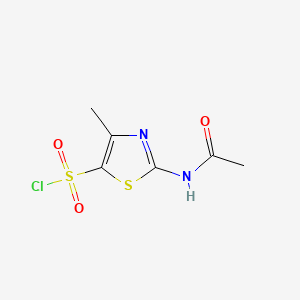

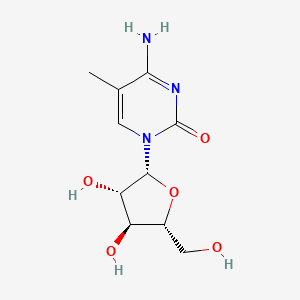

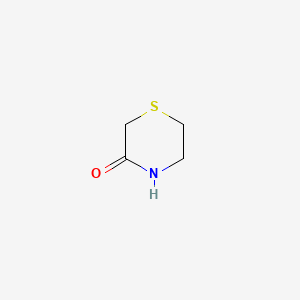

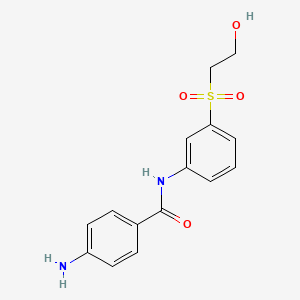

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1266478.png)